Herbicidin-A

Overview

Description

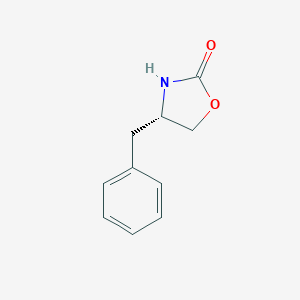

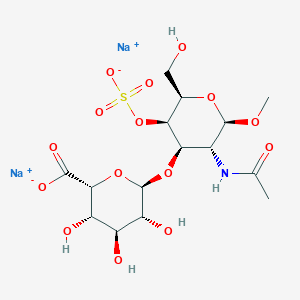

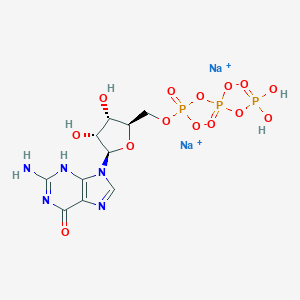

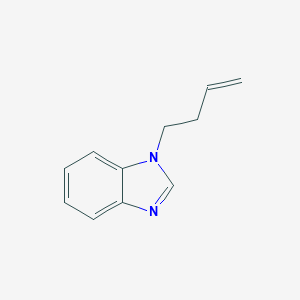

Herbicidin A is an adenine nucleoside antibiotic that exhibits herbicidal activity, particularly against dicotyledonous plants . It was originally isolated from Streptomyces scopuliridis M40 . It prevents rice seed germination and completely protects young rice plants from X. oryzae-induced leaf blight .

Synthesis Analysis

The precursors for herbicidin biosynthesis are D-glucose, D-ribose, L-isoleucine, and L-methionine . The transcription analysis of predicted genes showed that HcdB-H and HcdT are responsible for the biosynthesis of herbicidin F .Molecular Structure Analysis

Herbicidin A is the most extensively decorated herbicidin to date, which has a 5-hydroxytiglyl group at C8 .Chemical Reactions Analysis

Herbicidins are selective herbicides against dicotyledonous plants and inhibit the germination of Chinese cabbage and rice seeds . They can protect rice plants from leaf blight and also exhibit antialgal and antifungal activities .Physical And Chemical Properties Analysis

The molecular weight of Herbicidin A is 551.50 and its molecular formula is C23H29N5O11 .Scientific Research Applications

Agriculture: Weed Management

Herbicidin A is primarily recognized for its herbicidal properties . It is effective against a range of dicotyledonous weeds, which can be detrimental to crop yields. Its mode of action involves inhibiting the growth of these weeds, thereby protecting crops and potentially increasing agricultural productivity .

Environmental Science: Soil Health and Ecosystem Impact

In environmental science, the impact of herbicides like Herbicidin A on soil health and ecosystems is a significant area of study. Research has shown that herbicides can affect soil microbial communities and nutrient cycles, which are crucial for maintaining soil health and supporting plant growth .

Biochemistry: Enzyme Activity and Microbial Interactions

Herbicidin A’s biochemical applications include studying its effects on enzyme activity and microbial interactions in the soil. It has been observed that herbicide residues can alter the activity of soil microbes and related enzymes, which play a role in processes like nitrogen cycling .

Biotechnology: Herbicide-Resistant Crops

In biotechnology, Herbicidin A is used to develop herbicide-resistant crops. By understanding the compound’s action, scientists can engineer crops that are immune to its effects, allowing for more targeted weed control without damaging the crops themselves .

Medicine: Antibiotic Properties

Herbicidin A also exhibits antibiotic properties and has been studied for its potential in combating various bacterial diseases. Its application in medicine could lead to the development of new treatments for infections caused by resistant bacteria .

Pharmacology: Drug Development and Safety

In pharmacology, the safety and efficacy of Herbicidin A as a bioherbicide are of interest. Its pharmacological profile, including its mode of action and potential side effects, is crucial for developing safe and effective herbicidal drugs .

Safety And Hazards

Future Directions

Herbicidin A has a wide range of biological activities, including herbicidal, antibacterial, antifungal, and antiparasitic activities . Therefore, the need for novel herbicide modes of action has never been more important . The discovery and development of new herbicides require a deep understanding of the mode(s) of action of both novel and current herbicides .

properties

IUPAC Name |

methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWKANMKNQBRPJ-MRAUHCMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CO)C(=O)OC1C(C(OC2C1(OC3C(C2)OC(C3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CO)/C(=O)O[C@H]1[C@@H]([C@H](O[C@H]2[C@]1(O[C@H]3[C@@H](C2)O[C@H]([C@@H]3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317929 | |

| Record name | Herbicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Herbicidin A | |

CAS RN |

55353-31-6 | |

| Record name | Herbicidin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55353-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055353316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herbicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)